molecular formula C24H25N3O3 B11009283 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11009283
M. Wt: 403.5 g/mol
InChI Key: QWNRIEKXAWBAAD-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, a dihydroisoquinoline core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the dihydroisoquinoline core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or dihydroisoquinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Ferrocene: An organometallic compound with unique bonding properties.

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to its combination of an indole moiety and a dihydroisoquinoline core, which imparts unique chemical and biological properties not found in simpler compounds like indomethacin or ferrocene.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O3/c1-16(2)27-15-20(17-7-4-5-8-18(17)24(27)29)23(28)25-21-9-6-10-22-19(21)11-12-26(22)13-14-30-3/h4-12,15-16H,13-14H2,1-3H3,(H,25,28)

InChI Key

QWNRIEKXAWBAAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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